(3S)-3-amino-N-methylpyrrolidine-1-carboxamide (3S)-3-amino-N-methylpyrrolidine-1-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13523349
InChI: InChI=1S/C6H13N3O/c1-8-6(10)9-3-2-5(7)4-9/h5H,2-4,7H2,1H3,(H,8,10)/t5-/m0/s1
SMILES: CNC(=O)N1CCC(C1)N
Molecular Formula: C6H13N3O
Molecular Weight: 143.19 g/mol

(3S)-3-amino-N-methylpyrrolidine-1-carboxamide

CAS No.:

Cat. No.: VC13523349

Molecular Formula: C6H13N3O

Molecular Weight: 143.19 g/mol

* For research use only. Not for human or veterinary use.

(3S)-3-amino-N-methylpyrrolidine-1-carboxamide -

Specification

Molecular Formula C6H13N3O
Molecular Weight 143.19 g/mol
IUPAC Name (3S)-3-amino-N-methylpyrrolidine-1-carboxamide
Standard InChI InChI=1S/C6H13N3O/c1-8-6(10)9-3-2-5(7)4-9/h5H,2-4,7H2,1H3,(H,8,10)/t5-/m0/s1
Standard InChI Key LAPGYTBMWPMHJR-YFKPBYRVSA-N
Isomeric SMILES CNC(=O)N1CC[C@@H](C1)N
SMILES CNC(=O)N1CCC(C1)N
Canonical SMILES CNC(=O)N1CCC(C1)N

Introduction

(3S)-3-amino-N-methylpyrrolidine-1-carboxamide is an organic compound featuring a pyrrolidine ring, a five-membered nitrogen-containing heterocycle. This compound is characterized by the presence of an amino group and a carboxamide functional group, making it relevant in various chemical and biological applications. Its molecular formula is C8H17N3O, and it has a molecular weight of 171.24 g/mol, although PubChem lists it as 143.19 g/mol, which may indicate a discrepancy in the molecular structure or formula reported in different sources .

Synthesis and Production

The synthesis of (3S)-3-amino-N-methylpyrrolidine-1-carboxamide typically involves several key steps, often utilizing chiral synthesis techniques to ensure the correct stereochemistry at the nitrogen atom in the pyrrolidine ring. Industrial production may utilize continuous flow processes to enhance yield and efficiency while maintaining high purity levels.

Biological and Chemical Applications

(3S)-3-amino-N-methylpyrrolidine-1-carboxamide can participate in various chemical reactions and has potential biological relevance. Its mechanism of action involves interaction with specific biological targets, such as enzymes or receptors, where it may function as an inhibitor or activator within biochemical pathways, influencing cellular processes.

Comparison with Related Compounds

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator